Tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-[[4-(4-methoxypiperidin-1-yl)benzoyl]amino]propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4/c1-21(2,3)28-20(26)23-13-5-12-22-19(25)16-6-8-17(9-7-16)24-14-10-18(27-4)11-15-24/h6-9,18H,5,10-15H2,1-4H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPBYFAVYYGIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CC=C(C=C1)N2CCC(CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate typically involves multiple steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-methoxypiperidine with 4-aminobenzoic acid to form the benzamido intermediate. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Introduction of the Propyl Linker: The benzamido intermediate is then reacted with 3-bromopropylamine to introduce the propyl linker. This step typically requires a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Carbamate Formation: Finally, the tert-butyl carbamate group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base like sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group in the piperidine ring can undergo oxidation to form a hydroxyl group, potentially altering the compound’s reactivity and solubility.
Reduction: The benzamido group can be reduced to an amine, which may be useful in further functionalization of the compound.
Substitution: The tert-butyl carbamate group can be substituted under acidic conditions to yield the free amine, which can then participate in additional coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can facilitate the removal of the tert-butyl group.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of free amine intermediates.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug discovery, particularly in the development of new therapeutic agents for neurological disorders.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, especially its interactions with neurotransmitter receptors. This could lead to the development of new treatments for conditions such as depression, anxiety, and schizophrenia.
Industry
In industrial applications, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing neurotransmission pathways. This can result in altered neuronal signaling, which is the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Piperidine/Aromatic Substituents
The following table compares key structural and synthetic features of tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate with related compounds from the evidence:
Key Observations:
- Piperidine Modifications : The 4-methoxypiperidine group in the target compound may confer improved metabolic stability compared to the acetylated piperidine in , as methoxy groups are less prone to enzymatic hydrolysis.
- Linker Flexibility : The propyl chain in the target compound offers conformational flexibility, contrasting with the rigid cyclopropane linker in 18a , which may influence target binding kinetics.
- Synthetic Efficiency : The tert-butyl carbamate group is universally used for amine protection, but coupling methods vary. For example, PyBOP-mediated amidation in 18a vs. lithium-mediated coupling in Rivaroxaban intermediates .
Physicochemical and Spectroscopic Comparisons
- NMR Signatures : The tert-butyl group consistently appears at δ=1.45 ppm in CDCl₃ across analogues , while aromatic protons in benzamide derivatives resonate between δ=7.3–8.0 ppm .
- Mass Spectrometry : Molecular ion peaks for tert-butyl carbamates align with calculated masses (e.g., [M+H]+ = 431.0 for a pyrrolopyrimidine derivative vs. [M]+ = 434.17 for 18a ).
Biological Activity
Tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate, identified by its CAS number 2034353-27-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{18}H_{26}N_{4}O_{3}, with a molecular weight of approximately 342.43 g/mol. The compound features a tert-butyl group, a methoxy-substituted piperidine ring, and a carbamate functional group, which contribute to its pharmacological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and potential neuroprotective effects. Compounds containing piperidine structures are often associated with diverse pharmacological effects, including:
- Neurotransmitter Modulation : The methoxy-piperidine moiety suggests potential interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase and β-secretase, which are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's disease .
In Vitro Studies
Research indicates that this compound exhibits significant biological activity in vitro:
- Neuroprotective Effects : Studies have demonstrated that this compound can reduce oxidative stress markers in neuronal cells exposed to amyloid-beta (Aβ) peptides, suggesting a protective role against neurotoxicity associated with Alzheimer's disease .
- Inhibition of Aβ Aggregation : The compound has been shown to inhibit the aggregation of Aβ peptides, which is a hallmark of Alzheimer's pathology. This inhibition is critical for developing therapeutic agents targeting amyloidogenesis .
In Vivo Studies
In vivo studies using animal models have provided insights into the therapeutic potential of this compound:
- Cognitive Improvement : Animal studies have suggested that administration of this compound can improve cognitive function in models of induced memory impairment .
- Bioavailability Challenges : Despite promising results in vitro, challenges related to bioavailability and permeability across the blood-brain barrier have been noted. Future modifications may enhance these properties for better therapeutic efficacy .
Case Studies
Several case studies highlight the relevance of this compound in drug development:
- Alzheimer's Disease Research : In a study focusing on multi-target compounds for Alzheimer's treatment, derivatives similar to this compound showed promise in inhibiting both β-secretase and acetylcholinesterase activities .
- Pain Management : Other derivatives have been evaluated for their analgesic properties, demonstrating the versatility of piperidine-containing compounds in treating various conditions.
Summary Table of Biological Activities
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : Optimize the coupling reaction using agents like EDC or DCC in anhydrous dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature (18–24 hours). Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixture). Monitor intermediates with TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer : Use 1H/13C NMR (in CDCl3 or DMSO-d6) to confirm the tert-butyl group (δ ~1.4 ppm), carbamate carbonyl (δ ~155 ppm), and piperidinyl protons (δ ~3.0–4.0 ppm). FT-IR identifies carbamate C=O (~1680–1720 cm⁻¹) and amide N–H (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI+ mode, calculated vs. observed m/z) .
Q. What storage conditions ensure compound stability?
- Methodological Answer : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases, moisture, or prolonged room-temperature storage. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Replicate assays under standardized conditions (e.g., DPP-IV inhibition: pH 7.4, 37°C, 1 h incubation). Compare batch purity (HPLC >98%) and solvent effects (DMSO vs. saline). Use isothermal titration calorimetry (ITC) to validate binding constants (KD) and rule out nonspecific interactions. Cross-validate with orthogonal assays (e.g., SPR vs. enzymatic activity) .
Q. What strategies elucidate the compound’s pharmacokinetic (PK) properties?
- Methodological Answer : Conduct in vitro metabolic stability assays using liver microsomes (human/rat, NADPH cofactor) to measure half-life (t1/2). Assess membrane permeability via Caco-2 monolayers (apparent permeability coefficient, Papp). For in vivo PK , administer IV/oral doses in rodents, collect plasma samples, and quantify via LC-MS/MS. Calculate bioavailability (F%) and volume of distribution (Vd) .
Q. How does the 4-methoxypiperidine moiety influence target selectivity?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against homologous receptors (e.g., DPP-IV vs. DPP-8/9) to compare binding poses. Synthesize analogs with piperidine substitutions (e.g., 4-ethoxy, 4-H) and test activity in dose-response assays (IC50 comparisons). Use alanine scanning mutagenesis on target proteins to identify critical residue interactions .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity profiles across cell lines?
- Methodological Answer : Standardize cell culture conditions (passage number, serum concentration). Test compound solubility in assay media (DMSO ≤0.1%). Include positive controls (e.g., doxorubicin) and measure ATP levels (CellTiter-Glo) vs. membrane integrity (LDH release). Perform transcriptomic analysis (RNA-seq) to identify cell line-specific resistance pathways .
Experimental Design Considerations
Q. What controls are critical for in vitro target engagement studies?
- Methodological Answer : Include vehicle controls (DMSO), positive inhibitors (e.g., sitagliptin for DPP-IV), and off-target panels (e.g., kinases, GPCRs). Use fluorescent probes (e.g., Z-Gly-Pro-AMC for DPP-IV) with/without pre-incubation (30 min, 37°C). Validate results with CRISPR knockouts or siRNA silencing .
Structure-Activity Relationship (SAR) Studies
Q. How to prioritize substituents for SAR exploration?
- Methodological Answer : Focus on the benzamido linker (vary alkyl chain length) and 4-methoxypiperidine (modify methoxy position/stereochemistry). Use parallel synthesis (96-well plates) with Suzuki-Miyaura couplings for diversity. Evaluate logP (HPLC) and polar surface area (PSA) to correlate with permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
